N-(4-bromo-2,3-dimethylphenyl)benzamide
Description
The exact mass of the compound this compound is 303.02588 g/mol and the complexity rating of the compound is 288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-10-11(2)14(9-8-13(10)16)17-15(18)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMKCOISUXXOYQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure of N-(4-bromo-2,3-dimethylphenyl)benzamide
This technical guide is structured as a Molecular Monograph , designed to serve as a definitive reference for the characterization, synthesis, and application of N-(4-bromo-2,3-dimethylphenyl)benzamide.
Content Type: Molecular Monograph & Synthetic Guide Subject: CAS [Analogous Class Reference: 331270-86-1] Version: 1.0
Executive Summary & Structural Logic
This compound is a sterically congested amide scaffold often utilized as a high-value intermediate in medicinal chemistry (kinase inhibitor design) and agrochemical synthesis (succinate dehydrogenase inhibitors).[1]
Its core significance lies in two structural features:
-
The "Ortho-Twist": The methyl group at the 2-position (ortho to the nitrogen) forces the amide bond out of planarity with the phenyl ring.[1] This restricts conformational freedom, a desired trait in designing entropically favorable drug-target interactions.
-
The 4-Bromo Handle: Located para to the amide nitrogen, the bromine atom is electronically activated for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library expansion.
Physiochemical Data Table
| Property | Value (Calculated/Expected) | Note |
| Formula | C₁₅H₁₄BrNO | |
| Mol.[2][3][4][5][6] Weight | 304.19 g/mol | |
| Exact Mass | 303.0259 | Monoisotopic |
| LogP | 4.2 - 4.5 | Highly Lipophilic |
| H-Bond Donors | 1 (Amide NH) | |
| H-Bond Acceptors | 1 (Carbonyl O) | |
| Rotatable Bonds | 2 | Restricted by 2-Me sterics |
| Appearance | White to Off-White Solid | Crystalline needles |
Structural Visualization (DOT)
The following diagram illustrates the connectivity and the steric "lock" imposed by the 2,3-dimethyl pattern.
[1]
Synthetic Methodology
The synthesis of this compound requires careful control of pH and solvent choice to prevent hydrolysis of the benzoyl chloride and to ensure complete conversion of the sterically hindered aniline.
Retrosynthetic Analysis
The molecule is disconnected at the amide bond.[1]
-
Electrophile: Benzoyl Chloride (highly reactive).[1]
-
Nucleophile: 4-Bromo-2,3-dimethylaniline (nucleophilicity attenuated by ortho-methyl steric bulk).
Optimized Protocol: Anhydrous Schotten-Baumann
Objective: Synthesize 5.0 g of target compound.
Reagents:
-
4-Bromo-2,3-dimethylaniline (1.0 eq)
-
Benzoyl Chloride (1.1 eq)[1]
-
Triethylamine (TEA) (1.5 eq) or Pyridine[1]
-
Dichloromethane (DCM) (Anhydrous)[1]
-
DMAP (0.05 eq - Catalyst)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Charge the RBF with 4-Bromo-2,3-dimethylaniline (20.0 mmol) and dissolve in anhydrous DCM (100 mL).
-
Base Addition: Add Triethylamine (30.0 mmol) and catalytic DMAP. Cool the solution to 0°C using an ice bath. Rationale: Cooling controls the exotherm of the acylation.[1]
-
Acylation: Add Benzoyl Chloride (22.0 mmol) dropwise over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.
-
Quench & Workup:
-
Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from hot Ethanol or Ethanol/Water mixtures.[1]
Reaction Workflow Diagram (DOT)
Spectroscopic Characterization
Due to the specific substitution pattern, the NMR spectrum will exhibit distinct features useful for structural validation.
1H-NMR Expectations (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |
| 10.1 - 10.3 | Singlet (Broad) | 1H | Amide -NH | Deshielded by carbonyl; position varies with concentration/solvent. |
| 7.90 - 8.00 | Doublet | 2H | Benzoyl ortho | Typical benzamide signature.[1] |
| 7.50 - 7.65 | Multiplet | 3H | Benzoyl meta/para | Overlapping aromatic signals.[1] |
| 7.35 | Doublet | 1H | Phenyl H-5 | Ortho to Br, Meta to Methyl. |
| 7.15 | Doublet | 1H | Phenyl H-6 | Ortho to Amide N. |
| 2.35 | Singlet | 3H | C3-Methyl | Slightly deshielded by ortho-Br. |
| 2.15 | Singlet | 3H | C2-Methyl | Shielded relative to C3; diagnostic of the 2,3-pattern. |
Mass Spectrometry (ESI)[1]
-
Ionization Mode: Positive (+).[1]
-
Pattern: The presence of Bromine (⁷⁹Br and ⁸¹Br isotopes) creates a characteristic 1:1 doublet signal.[1]
-
M+H: Expected peaks at 304.03 and 306.03 .[1]
Medicinal Chemistry Applications
This molecule serves as a versatile scaffold in drug discovery.[1]
The "Molecular Hinge" Concept
In kinase inhibitors (e.g., p38 MAP kinase or B-Raf), the amide bond often acts as a hydrogen bond donor/acceptor pair interacting with the "hinge region" of the ATP-binding pocket.[1] The 2,3-dimethyl substitution is critical here:
-
It forces the phenyl ring to twist perpendicular to the amide plane.[1]
-
This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the protein target.[1]
Functionalization via Palladium Catalysis
The 4-bromo position is the "exit vector" for extending the molecule into solvent-exposed regions of a protein pocket.
-
Suzuki-Miyaura Coupling: React with aryl boronic acids to create biaryl systems.[1]
-
Buchwald-Hartwig Amination: React with amines to install solubility-enhancing groups (e.g., morpholine, piperazine).[1]
References
-
PubChem Compound Summary. Benzamide derivatives and properties. National Library of Medicine.[1][7] [1]
-
ChemicalBook. 4-bromo-N-(2,3-dimethylphenyl)benzamide (Analogous Entry).
-
Moreno-Fuquen, R. et al. (2014).[1][5] Structure of 4-Bromo-N-(2-nitrophenyl)benzamide.[5][8] Acta Crystallographica Section E.
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Standard reference for Schotten-Baumann mechanisms).
-
Sigma-Aldrich. Protocol for Amide Synthesis via Acid Chlorides.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-bromo-N-(4-methylbenzyl)benzamide synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. US6388135B1 - Preparation of 4-bromoaniline derivatives - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-Bromo-3,5-dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 7. 4-bromo-N,N-dimethylbenzamide | C9H10BrNO | CID 140389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Bromo-N-(2-nitrophenyl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-bromo-2,3-dimethylphenyl)benzamide solubility in DMSO and methanol
An In-depth Technical Guide to the Solubility of N-(4-bromo-2,3-dimethylphenyl)benzamide in Dimethyl Sulfoxide (DMSO) and Methanol
Authored by: Gemini, Senior Application Scientist
Abstract
The determination of a compound's solubility in various solvents is a cornerstone of chemical and pharmaceutical research, influencing everything from reaction kinetics and purification to formulation and biological screening. This technical guide provides a comprehensive analysis of the solubility of this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. While specific quantitative solubility data for this compound is not widely available in published literature, this guide establishes a robust theoretical framework based on its molecular structure and the physicochemical properties of the solvents. Furthermore, it delivers detailed, field-proven experimental protocols for researchers to accurately determine this critical parameter. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of solubility determination.
Introduction: The Critical Role of Solubility
This compound is a substituted benzamide, a class of compounds with significant interest in medicinal chemistry and materials science. A precise understanding of its solubility is paramount for any laboratory application. For drug development professionals, solubility dictates the feasibility of creating stock solutions for high-throughput screening and informs early-stage formulation strategies.[1] For synthetic chemists, it governs the choice of solvent for reactions, crystallization, and purification.
This guide focuses on two solvents of ubiquitous importance:
-
Dimethyl Sulfoxide (DMSO): A powerful, polar aprotic solvent renowned for its ability to dissolve a vast array of both polar and nonpolar compounds.[2][3][4] Its use is extensive in biological assays and as a primary solvent for compound libraries.[5]
-
Methanol (MeOH): The simplest polar protic solvent, widely used in synthesis, chromatography, and recrystallization due to its ability to engage in hydrogen bonding and its miscibility with water and many organic solvents.[6][7]
Foundational Physicochemical Properties
The principle of "like dissolves like" is the theoretical bedrock of solubility.[8] To predict the solubility of this compound, we must first analyze the interplay between its structural features and the properties of the solvents.
Solute: this compound
-
Molecular Structure:
-
Amide Linkage (-CONH-): This is a key polar functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O).
-
Aromatic Rings: Two phenyl rings contribute significant nonpolar character, favoring interactions with nonpolar or moderately polar solvents.
-
Bromo Substituent (-Br): The bromine atom adds to the molecular weight and introduces a polarizable halogen group, potentially altering crystal lattice energy.
-
Methyl Groups (-CH₃): These nonpolar groups slightly increase the hydrophobic character of the molecule.
-
-
Predicted Solubility Profile: The presence of both polar (amide) and nonpolar (aromatic rings, methyl groups) regions suggests that this compound will exhibit moderate to high solubility in polar organic solvents. Its solubility in highly nonpolar solvents like hexane is expected to be low.
Solvents: DMSO and Methanol
| Property | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |
| Chemical Formula | (CH₃)₂SO | CH₃OH |
| Type | Polar Aprotic[2] | Polar Protic |
| Key Feature | Strong dipole moment; excellent H-bond acceptor.[3][9] | H-bond donor and acceptor. |
| Boiling Point | 189 °C (372 °F)[2][3] | 64.7 °C (148.5 °F)[6] |
| Miscibility | Miscible with water and a wide range of organic solvents.[2] | Miscible with water and most organic solvents.[7] |
Theoretical Solubility Analysis and Causality
Based on the properties above, we can predict the nature of the solute-solvent interactions.
Caption: Solute-solvent interaction logic diagram.
-
In DMSO: High solubility is anticipated. The strong dipole of the sulfoxide group in DMSO will interact powerfully with the polar amide linkage of the solute. DMSO is an excellent hydrogen bond acceptor, readily interacting with the amide N-H. This strong solvation energy is expected to effectively overcome the solute's crystal lattice energy.
-
In Methanol: Good to moderate solubility is expected. Methanol can act as both a hydrogen bond donor and acceptor, forming strong hydrogen bonds with the amide group's oxygen and hydrogen atoms. While these interactions are strong, methanol's smaller size and lower overall polarity compared to DMSO may result in slightly lower solvation capacity for this specific compound.
Experimental Determination of Solubility: A Self-Validating Protocol
The following protocol describes the static equilibrium (shake-flask) method, a gold-standard approach for determining thermodynamic solubility.[1][10] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that the measurement is of the truly dissolved solute.
Caption: Experimental workflow for solubility determination.
Required Materials and Equipment
-
This compound (high purity, >99%)
-
Anhydrous DMSO (ACS grade or higher)
-
Methanol (ACS grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
2 mL glass vials with screw caps
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Microcentrifuge
-
Calibrated micropipettes
-
For Gravimetric Analysis: Pre-weighed glass dishes, vacuum oven or desiccator
Step-by-Step Methodology
This protocol should be performed separately for both DMSO and methanol.
-
Preparation of a Supersaturated Solution:
-
Accurately weigh approximately 10 mg of this compound into a 2 mL glass vial.
-
Add a known volume (e.g., 1.0 mL) of the chosen solvent (DMSO or methanol).
-
Seal the vial and vortex vigorously for 2-3 minutes.
-
Causality Check: Visually inspect the solution. If all the solid has dissolved, add small, pre-weighed increments of the compound, vortexing after each addition, until a persistent solid precipitate is observed. This ensures that the solution is saturated.[11]
-
-
Equilibration:
-
Place the sealed vial in a thermostatic shaker set to a constant temperature (e.g., 25°C).
-
Agitate the mixture for 24 to 48 hours.
-
Expert Insight: This extended equilibration time is critical for ensuring that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. Shorter times can lead to an underestimation of the true solubility.
-
-
Separation of Undissolved Solute:
-
Remove the vial from the shaker and place it in a microcentrifuge.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes.
-
Trustworthiness: This step is crucial to cleanly separate the saturated supernatant from any microscopic, undissolved solid particles, preventing an overestimation of solubility.
-
-
Quantification by Gravimetric Analysis:
-
Immediately after centrifugation, carefully withdraw a precise volume (e.g., 0.5 mL) of the clear supernatant, taking care not to disturb the solid pellet.
-
Dispense the supernatant into a pre-weighed, clean, and dry glass dish. Record the exact weight of the empty dish.
-
For Methanol: Gently evaporate the solvent in a fume hood or under a stream of nitrogen at room temperature.
-
For DMSO: Due to its high boiling point, conventional rotary evaporation is difficult.[2] A reliable method is to place the dish in a vacuum oven at a moderate temperature (e.g., 60-70°C) until the DMSO has fully evaporated and the weight is constant.
-
Once the solvent is removed, place the dish in a desiccator to cool to room temperature and prevent moisture absorption.
-
Weigh the dish containing the dried solute.
-
-
Calculation of Solubility:
-
Mass of Solute (g): (Final weight of dish + solute) - (Initial weight of empty dish)
-
Solubility (mg/mL): (Mass of Solute in mg) / (Volume of supernatant taken in mL)
-
Data Presentation and Interpretation
All experimentally determined quantitative data should be summarized in a clear, structured table.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L)¹ | Observations |
| DMSO | 25.0 | Experimental Value | Calculated Value | e.g., Colorless solution |
| Methanol | 25.0 | Experimental Value | Calculated Value | e.g., Colorless solution |
¹Calculation requires the molecular weight of this compound.
Conclusion
While a definitive, published value for the solubility of this compound in DMSO and methanol is elusive, a thorough analysis of its molecular structure provides a strong predictive framework. High solubility is anticipated in DMSO, with good to moderate solubility expected in methanol. This guide provides the necessary theoretical grounding and a robust, step-by-step experimental protocol to empower researchers to determine these critical parameters with high confidence. Adherence to the detailed methodology will ensure the generation of accurate and reproducible data, facilitating progress in synthesis, formulation, and screening endeavors.
References
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
Gaylord Chemical Company. (n.d.). DMSO Physical Properties. gChem. Retrieved from [Link]
-
BYJU'S. (n.d.). Chemical Properties of Dimethyl sulfoxide – C₂H₆OS. Retrieved from [Link]
-
Scribd. (n.d.). Solvent Properties of DMSO. Retrieved from [Link]
-
Varnek, A., et al. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules, 26(11), 3148. Retrieved from [Link]
-
American Chemical Society. (2021). Dimethyl sulfoxide. Retrieved from [Link]
-
Advanced Extraction Labs. (2021). Why is Methanol a Good Solvent for Extraction? Retrieved from [Link]
-
Science Lab. (2010). Material Safety Data Sheet: Benzamide. Retrieved from [Link]
-
Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5631-5633. Retrieved from [Link]
-
American Chemical Society. (2013). Methanol. Retrieved from [Link]
-
ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N,N-dimethylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Riyadi, P.H., et al. (2023). Effect of methanol solvent concentration on the extraction of bioactive compounds using ultrasonic-assisted extraction (UAE) from Spirulina platensis. Food Research, 7(5), 1-7. Retrieved from [Link]
-
Lagunin, A., et al. (2003). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Chemical Information and Computer Sciences, 43(4), 1045-1051. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-(3-methylphenyl)-4-bromo-. Retrieved from [Link]
-
PubChem. (n.d.). Methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Larsson, M. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Verification Methods. Retrieved from [Link]
-
NIST. (n.d.). Benzamide, N-(4-bromophenyl)-4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). Benzamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Lee, H., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(10), 1583. Retrieved from [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility prediction of drugs in methanol + water mixtures using minimum number of data points: Comparison of various models. Retrieved from [Link]
-
Moreno-Fuquen, R., et al. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o344. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Retrieved from [Link]
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Methodological & Application
Application Note: Optimization of Schotten-Baumann Acylation for Sterically Congested Anilines
Abstract & Strategic Overview
This guide details the protocol for the Schotten-Baumann acylation of 4-bromo-2,3-dimethylaniline (CAS: 22364-25-6).[1][2] While the Schotten-Baumann reaction is a staple of organic synthesis, this specific substrate presents a dual challenge: steric hindrance from the ortho-methyl group (C2 position) and reduced nucleophilicity due to the electron-withdrawing bromine atom and the inductive effects of the aryl ring.[1]
Standard protocols often result in incomplete conversion or long reaction times for such substrates.[2] This application note provides a "Tier 1" standard protocol and a "Tier 2" optimized protocol utilizing Phase Transfer Catalysis (PTC) to overcome interfacial limitations.
Chemical Analysis & Mechanistic Insight
Substrate Profiling
To design a robust protocol, we must first understand the physical and electronic constraints of the starting material.
| Property | Value (Approx.) | Implication for Protocol |
| Substrate | 4-Bromo-2,3-dimethylaniline | Lipophilic amine; poor water solubility.[1][2] |
| pKa (Conjugate Acid) | ~3.8 – 4.2 | Lower than aniline (4.6).[2] The amine is a weak nucleophile .[2] |
| Steric Environment | High (Ortho-substitution) | The C2-methyl group blocks the trajectory of the electrophile.[1][2] |
| LogP | ~3.2 | Highly lipophilic; will reside almost exclusively in the organic phase. |
The "Ortho-Effect" and Biphasic Dynamics
In a classical Schotten-Baumann system (Water/DCM), the reaction occurs at the interface or within the organic phase.
-
The Challenge: The ortho-methyl group at C2 creates a steric wall, hindering the attack of the nitrogen lone pair on the carbonyl carbon of the acyl chloride.
-
The Electronic Drag: The bromine atom at C4 exerts an inductive withdrawing effect (-I), further reducing the electron density on the nitrogen.
-
The Solution: We must maximize the local concentration of the acylating agent and ensure rapid removal of the generated HCl to prevent the protonation of the already weak amine.
Reaction Mechanism Visualization
The following diagram illustrates the reaction pathway and the critical steric interaction.
Figure 1: Mechanistic pathway highlighting the steric strain at the tetrahedral intermediate stage.[1][2]
Experimental Protocols
Safety & Handling
-
4-Bromo-2,3-dimethylaniline: Harmful if swallowed or inhaled.[1][2] Potential methemoglobinemia inducer.[2] Use in a fume hood.[2]
-
Acyl Chlorides (e.g., Benzoyl Chloride): Lachrymators and corrosive. Reacts violently with water.[2]
-
Dichloromethane (DCM): Volatile, potential carcinogen.[2]
Protocol A: Standard Biphasic Conditions
Recommended for initial screening or when high-throughput simplicity is required.[1][2]
Reagents:
-
Substrate: 1.0 eq (e.g., 5.0 mmol, ~1.0 g)
-
Solvent: Dichloromethane (DCM) (10-15 mL)
Procedure:
-
Dissolution: Dissolve 4-bromo-2,3-dimethylaniline (1.0 g) in DCM (15 mL) in a round-bottom flask.
-
Biphasic Setup: Add the aqueous base solution (10% NaOH, 10 mL). The mixture will form two distinct layers.[2][3]
-
Addition: Cool the mixture to 0°C in an ice bath. Add the acyl chloride dropwise over 10 minutes.
-
Note: Even though the amine is hindered, the acyl chloride hydrolysis is a competing reaction. Cooling minimizes hydrolysis.[2]
-
-
Reaction: Remove the ice bath and stir vigorously at room temperature for 2-4 hours.
-
Critical Step: Vigorous stirring is non-negotiable to maximize the interfacial surface area.[2]
-
-
Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting amine is less polar than the amide.
-
Workup: Separate layers. Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Optimized Phase-Transfer Catalysis (PTC)
Recommended for high yield and difficult substrates.[1][2] This protocol overcomes the low nucleophilicity by facilitating ion pairing.
Reagents:
-
Substrate: 1.0 eq
-
Acyl Chloride: 1.5 eq (Slight excess to account for hydrolysis)
-
Solvent: DCM (or Toluene for green chemistry compliance)
-
Catalyst: Tetrabutylammonium bromide (TBAB) or TEBA (5 mol%)[1][2]
Procedure:
-
Charge: To a flask, add 4-bromo-2,3-dimethylaniline (1.0 eq), DCM (10 volumes), and TBAB (0.05 eq). Stir until dissolved.
-
Base Addition: Add 10% NaOH (3.0 eq).
-
Acylation: Add Acyl Chloride (1.5 eq) dropwise.
-
Agitation: Stir vigorously at RT. The PTC transports hydroxide ions to the interface/organic layer more effectively, or helps solubilize the generated protonated amine complex, keeping the free amine available.
-
Completion: Reaction is typically complete in <1 hour due to catalytic acceleration.[2]
Workflow Visualization
The following flowchart outlines the decision-making process and physical workflow for the synthesis.
Figure 2: Step-by-step experimental workflow for Protocol B (PTC method).
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Hydrolysis of Acyl Chloride is faster than Acylation.[1][2] | Increase Acyl Chloride to 2.0 eq. Ensure temperature is 0°C during addition. |
| Starting Material Remains | Steric hindrance prevents attack.[2] | Switch to Protocol B (add TBAB). Alternatively, add 10 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.[1][2] |
| Emulsion Formation | Similar densities of DCM/Water + surfactants.[2] | Filter through Celite or add saturated NaCl (Brine) to break the emulsion. |
| Product is Oily/Impure | Mixed anhydrides or trapped solvent.[2] | Recrystallize from Ethanol/Water.[2] If oil persists, scratch the flask with a glass rod to induce nucleation. |
References
-
PubChem. 4-bromo-N,N-dimethylaniline Compound Summary. National Library of Medicine.[2] [Link][1][2]
-
Chemistry LibreTexts. Schotten-Baumann Reaction Mechanism and Applications.[Link]
-
Royal Society of Chemistry. Kinetic study and modeling of the Schotten–Baumann synthesis using phase-transfer catalysts.[2] Reaction Chemistry & Engineering.[2] [Link]
Sources
Optimization of Thin Layer Chromatography (TLC) for Brominated Benzamides
Application Note & Standard Operating Procedure
Abstract & Scope
Brominated benzamides are critical intermediates in drug discovery, particularly as electrophiles in Suzuki-Miyaura cross-coupling reactions and as core scaffolds in PARP inhibitors and antipsychotics. Their purification and monitoring require precise chromatographic separation from non-brominated precursors and regioisomers.
This guide provides a validated protocol for the Thin Layer Chromatography (TLC) analysis of brominated benzamides. It details stationary phase selection, mobile phase optimization, visualization techniques, and expected retardation factor (Rf) trends driven by the "Heavy Atom Effect" and lipophilicity changes.
Theoretical Basis: The Halogen Effect on Rf
Understanding the causality between structure and migration is essential for method development.
-
Lipophilicity & Polarity: The introduction of a bromine atom onto a benzamide scaffold generally increases lipophilicity (logP) and decreases overall polarity compared to the hydrogenated parent compound.
-
Mechanism: Bromine is weakly electron-withdrawing (inductive effect, -I) but also has electron-donating resonance (+R). However, its large van der Waals radius and hydrophobicity typically result in a higher Rf value on Normal Phase (Silica) TLC compared to the non-brominated parent.
-
-
Regioisomer Variation (Ortho Effect):
-
Ortho-brominated benzamides often exhibit higher Rf values than meta or para isomers.
-
Causality: The steric bulk of the ortho-bromine can twist the amide bond out of planarity with the phenyl ring, reducing resonance and intermolecular hydrogen bonding capability with the silica stationary phase.
-
Diagram 1: Chromatographic Logic Flow
Caption: Causal pathway explaining why brominated derivatives generally migrate faster than parent benzamides on silica gel.
Standard Operating Procedure (SOP)
Materials & Reagents
-
Stationary Phase: Silica Gel 60 F
pre-coated aluminum or glass plates (200 µm thickness). -
Mobile Phase Solvents: Hexanes (HPLC Grade), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH).
-
Reference Standards: Pure parent benzamide and brominated product (if available).
Sample Preparation
Critical Step: Concentration affects resolution. Overloading causes "tailing," while underloading leads to invisibility.
-
Dissolve 1–2 mg of the analyte in 0.5 mL of DCM or EtOAc .
-
Note: Avoid MeOH for spotting if possible, as it can cause spot spreading (the "donut effect") due to slow evaporation and high polarity.
Mobile Phase Optimization
Brominated benzamides are moderately polar. A gradient screening approach is required.
| System | Solvent Ratio (v/v) | Applicability |
| System A (Standard) | Hexane : EtOAc (3:1) | General screening for mono-brominated benzamides. |
| System B (Polar) | Hexane : EtOAc (1:1) | For highly substituted or polar benzamides (e.g., with -OH or -NH2 groups). |
| System C (Alternative) | DCM : MeOH (95:5) | Used if co-elution occurs in System A; excellent for separating regioisomers. |
Visualization Methods
Since benzamides are UV-active, non-destructive methods are prioritized.
-
UV Absorption (254 nm):
-
Mechanism: Benzamides quench the fluorescence of the F
indicator. -
Appearance: Dark purple/black spots on a bright green background.
-
-
Iodine Chamber (Semi-destructive):
-
p-Anisaldehyde Stain (Destructive):
-
Protocol: Dip plate, wipe back, heat at 200°C.
-
Result: Benzamides often stain faint red/pink; useful if non-UV active impurities are suspected.
-
Reference Data: Representative Rf Values
Note: Rf values are relative and dependent on humidity, temperature, and chamber saturation. Always run a co-spot.
Conditions: Silica Gel 60 F
| Compound Class | Specific Analyte | Approx. Rf | Relative Trend |
| Parent | Benzamide | 0.25 | Baseline Reference |
| Parent | N-Methylbenzamide | 0.30 | + Alkyl reduces polarity |
| Ortho-Bromo | 2-Bromobenzamide | 0.42 | Steric twist reduces retention |
| Meta-Bromo | 3-Bromobenzamide | 0.35 | Electronic effect dominant |
| Para-Bromo | 4-Bromobenzamide | 0.34 | Similar to meta; slight separation |
| Di-Bromo | 3,5-Dibromobenzamide | 0.55 | High lipophilicity |
| N-Substituted | N-Benzyl-4-bromobenzamide | 0.65 | Significant hydrophobic shift |
Data Analysis:
-
Bromination Effect: The 2-bromo derivative shows a
Rf of ~0.17 compared to the parent, significantly aiding reaction monitoring. -
Isomer Separation: Separation of meta and para isomers is difficult in Hexane:EtOAc. Recommendation: Switch to DCM:MeOH (98:2) or Toluene:Acetone (4:1) for isomer resolution.[4]
Experimental Workflow Diagram
Caption: Step-by-step decision tree for TLC analysis of brominated benzamides.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Tailing (Streaking) | Acidic/Basic interaction with Silica | Add 1% Triethylamine (for basic amines) or 1% Acetic Acid (for acidic amides) to mobile phase. |
| "Donut" Spots | Sample precipitation or MeOH spotting | Dissolve sample in DCM; apply smaller, more concentrated spots. |
| Co-elution | Similar polarity of isomers | Change selectivity mechanism. Switch from EtOAc (H-bond acceptor) to Toluene (Pi-Pi interaction) or Chloroform . |
References
-
Structural Effects on TLC: J. Chromatogr. A. "Correlation of Rf values with molecular structure in thin-layer chromatography."
-
Benzamide Synthesis & Analysis: Royal Society of Chemistry. "Enantioselective synthesis of atropisomeric benzamides." (Demonstrates Rf separation of hindered amides).
-
Visualization Methods: Chemistry LibreTexts. "TLC Visualization Methods."
-
Solvent Systems: Sigma-Aldrich. "Solvent Systems for Thin-layer Chromatography."[5][6]
Sources
Application Note: High-Fidelity Synthesis of Benzamide Analogs via EDC/HOBt Coupling
Abstract
The benzamide pharmacophore is a privileged scaffold in medicinal chemistry, serving as the core structure for numerous histone deacetylase (HDAC) inhibitors, antipsychotics, and anti-emetics. While acyl chloride coupling is common, it lacks chemoselectivity for complex, functionalized substrates. This guide details the EDC/HOBt coupling strategy , a mild, racemization-suppressing protocol ideal for synthesizing benzamide analogs from benzoic acids and diverse amines. We provide a mechanistic rationale, a self-validating experimental workflow, and troubleshooting matrices to ensure high yield and purity.
Introduction & Mechanistic Rationale
The Challenge of Benzamide Synthesis
Direct reaction between a carboxylic acid and an amine is non-spontaneous at ambient temperature, resulting primarily in an unreactive ammonium carboxylate salt. Thermal dehydration requires harsh conditions incompatible with sensitive functional groups.
The EDC/HOBt Solution
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) acts as a dehydrating agent, activating the carboxylic acid. However, EDC alone creates a highly reactive O-acylisourea intermediate that is prone to:
-
Racemization: via oxazolone formation (critical for chiral benzamide analogs).
- -Acylurea Rearrangement: An irreversible intramolecular shift yielding a stable, difficult-to-remove byproduct.
Role of HOBt (1-Hydroxybenzotriazole): HOBt intercepts the O-acylisourea to form an OBt-active ester .[1] This intermediate is less reactive than the O-acylisourea (preventing side reactions) but sufficiently electrophilic to react rapidly with amines to form the desired amide bond.
Reaction Mechanism
The following diagram illustrates the pathway, highlighting the critical interception by HOBt to prevent
Figure 1: Mechanistic pathway of EDC/HOBt coupling. HOBt suppresses the rearrangement to N-acylurea by rapidly forming the OBt-active ester.
Experimental Design Considerations
Reagent Selection
| Component | Recommendation | Rationale |
| Coupling Agent | EDC·HCl | The hydrochloride salt is preferred over the free base due to higher stability and water solubility, facilitating removal during aqueous workup. |
| Additive | HOBt·H₂O | Essential for suppressing racemization. Note: HOBt is explosive when dry; hydrate is safer. Alternatives like Oxyma Pure are safer but EDC/HOBt remains the gold standard for benzamides. |
| Base | DIPEA or NMM | Required if the amine or acid is a salt (e.g., HCl salt).[2] Use 2.0–3.0 equivalents. Avoid TEA if possible as it can induce racemization. |
| Solvent | DMF or DCM | DMF is universal for solubility. DCM allows for easier evaporation but may not dissolve zwitterionic amino acids. |
Stoichiometry Guidelines
For a standard synthesis where the Benzoic Acid is the limiting reagent (1.0 equiv):
-
HOBt: 1.2 – 1.5 equiv (Maintain 1:1 ratio with EDC).
-
Base (DIPEA): 2.0 – 3.0 equiv (Only if starting materials are salts; otherwise 0–1.0 equiv).
Standard Operating Protocol (SOP)
Workflow Diagram
Figure 2: Step-by-step experimental workflow for solution-phase amide coupling.
Detailed Procedure
Scale: 1.0 mmol Benzoic Acid derivative.
-
Activation (The "Pre-Stir"):
-
In a dry round-bottom flask, dissolve Benzoic Acid derivative (1.0 mmol) and HOBt (1.2 mmol, 162 mg) in anhydrous DMF (3–5 mL) (or DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add EDC·HCl (1.2 mmol, 230 mg) in one portion.
-
Critical Step: Stir at 0°C for 15–30 minutes . This allows the formation of the active ester before the amine is introduced, minimizing competing side reactions.
-
-
Coupling:
-
Add the Amine (1.1 mmol) to the reaction mixture.
-
Optional: If the amine is an HCl salt, add DIPEA (2.5 mmol, ~435 µL) simultaneously.
-
Allow the reaction to warm naturally to Room Temperature (20–25°C) .
-
Stir for 4–12 hours .
-
-
Monitoring:
-
Check progress via TLC or LC-MS.[3] Look for the disappearance of the carboxylic acid peak (M-H) and appearance of the product mass (M+H).
-
-
Workup (The "Wash" Cycle):
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc, 30 mL) .
-
Wash 1 (Acidic): Wash with 1M HCl or 10% Citric Acid (2 x 10 mL). Purpose: Removes unreacted amine and the water-soluble EDC-urea byproduct.
-
Wash 2 (Basic): Wash with Saturated NaHCO₃ (2 x 10 mL). Purpose: Removes unreacted carboxylic acid and HOBt.
-
Wash 3 (Neutral): Wash with Brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.[3][10]
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Yield | Formation of N-Acylurea | Ensure temperature is kept at 0°C during EDC addition.[3] Increase HOBt to 1.5 eq. |
| Racemization | High pH or Over-activation | Reduce base (DIPEA). Ensure HOBt is fresh. Switch to Oxyma Pure if HOBt fails. |
| Sluggish Reaction | Steric Hindrance | Add catalytic DMAP (0.1 eq) (Note: Increases racemization risk). Switch solvent to NMP. |
| Precipitate in Rxn | Urea formation or Product | If solid is water-soluble, it's urea (proceed to workup). If not, it may be product (filter and wash with ether). |
| Residual DMF | High boiling point solvent | Wash organic layer thoroughly with 5% LiCl solution (DMF partitions into aqueous LiCl). |
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Common Organic Chemistry. (2023). Amide Bond Formation (EDC + HOBt).[3][4][6][9] [Link]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][4][8] Tetrahedron, 61(46), 10827-10852. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]
- 6. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide
Welcome to the technical support center for the synthesis of N-(4-bromo-2,3-dimethylphenyl)benzamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your reaction yields and overcome common experimental hurdles.
Troubleshooting Guide & FAQs
This section addresses specific issues that can arise during the synthesis of this compound, a sterically hindered amide. The primary synthetic route involves the acylation of 4-bromo-2,3-dimethylaniline with benzoyl chloride, a variation of the Schotten-Baumann reaction.[1][2]
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this specific amide synthesis are often traced back to one of three key areas: the nucleophilicity of the aniline, the choice of base, or the reaction conditions.
-
Issue: Reduced Nucleophilicity of the Aniline
-
Explanation: The aniline starting material, 4-bromo-2,3-dimethylaniline, is sterically hindered. The two methyl groups ortho and meta to the amine functionality physically obstruct the nitrogen's lone pair from attacking the electrophilic carbonyl carbon of benzoyl chloride. This steric hindrance significantly slows down the desired reaction rate.[3][4]
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition.
-
Use a More Reactive Acylating Agent: While benzoyl chloride is standard, you could consider using benzoyl bromide or benzoic anhydride in conjunction with a coupling agent, though this adds complexity and cost.
-
-
-
Issue: Inappropriate Base Selection
-
Explanation: The base is critical. Its primary role is to neutralize the HCl byproduct generated during the reaction.[5][6] If the HCl is not quenched, it will protonate the starting aniline, forming an unreactive ammonium salt and halting the reaction.[3]
-
An overly weak base (e.g., sodium bicarbonate) may not be strong enough to effectively neutralize the HCl as it forms.
-
A sterically hindered, non-nucleophilic base is often ideal.
-
-
Solution:
-
Pyridine or Triethylamine (TEA): These are common and effective choices. They act as both a base and a nucleophilic catalyst. Pyridine, in particular, can form a highly reactive acylpyridinium intermediate with benzoyl chloride, accelerating the reaction.[5] Use at least one equivalent, or use it as the solvent.
-
Aqueous NaOH (Schotten-Baumann Conditions): A biphasic system with an organic solvent (like dichloromethane, DCM) and aqueous NaOH can be very effective.[1][3] The amide product remains in the organic layer, while the HCl byproduct is neutralized in the aqueous layer. This classic method is robust and often high-yielding.[4]
-
-
-
Issue: Side Reactions
-
Explanation: The primary competing reaction is the hydrolysis of benzoyl chloride by any residual water in the reactants or solvent. This forms benzoic acid, which will not react further under these conditions.
-
Solution:
-
Ensure Anhydrous Conditions: Dry your solvent (e.g., DCM, THF) over molecular sieves or another appropriate drying agent. Ensure your aniline and base are as dry as possible.
-
Order of Addition: Add the benzoyl chloride dropwise to the solution of the aniline and base. This ensures the aniline is present in excess to compete with any trace water, maximizing the desired reaction.[2]
-
-
Q2: I am observing multiple spots on my TLC plate after the reaction. What are these byproducts?
-
Unreacted Starting Material: The most common "byproducts" are simply unreacted 4-bromo-2,3-dimethylaniline and benzoic acid (from hydrolysis of benzoyl chloride).
-
Diacylation Product: While unlikely due to the steric hindrance, it is theoretically possible for a second benzoyl group to add, forming a diacylamide. This is more common with less hindered amines.[3]
-
Urea Formation: If your starting materials are contaminated or degrade, urea-type byproducts can sometimes form, though this is less common in this specific reaction.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for low yield.
Q3: How do I effectively purify the final product, this compound?
Purification can be challenging due to the potential presence of unreacted starting materials.
-
Step 1: Aqueous Workup
-
After the reaction is complete, perform an aqueous workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted aniline and excess pyridine/TEA. Then, wash with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove unreacted benzoyl chloride (as benzoic acid). Finally, wash with brine to remove residual water.
-
-
Step 2: Recrystallization
-
The crude product is often a solid. Recrystallization is the most effective method for purification on a larger scale.
-
Solvent Selection: A good solvent system is one where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices for amides include ethanol, ethyl acetate/hexane mixtures, or toluene. Experiment with small amounts to find the ideal solvent or solvent pair.
-
-
Step 3: Column Chromatography
-
If recrystallization fails or for very high purity requirements, silica gel column chromatography is necessary.[7]
-
Eluent System: A non-polar/polar mixture like Hexane/Ethyl Acetate is a good starting point. The polarity can be gradually increased. Use TLC to determine the optimal solvent ratio that gives good separation between your product and impurities.
-
Optimized Experimental Protocols
Two reliable protocols are provided below. Protocol A is a classic Schotten-Baumann approach, while Protocol B uses an organic base in a single phase.
Protocol A: Schotten-Baumann Biphasic Conditions
This robust method is often effective for hindered amines.[1]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-2,3-dimethylaniline (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Base Addition: Add an aqueous solution of sodium hydroxide (2.0 eq, 2M solution).
-
Acylation: Cool the vigorously stirring biphasic mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise via syringe over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the aniline starting material by TLC.
-
Workup: Separate the organic layer. Wash the organic layer with 1M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol or ethyl acetate/hexane).
Protocol B: Pyridine as Base and Catalyst
This method uses a homogenous solution which can be easier to manage on a small scale.
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 4-bromo-2,3-dimethylaniline (1.0 eq) in anhydrous pyridine (can be used as the solvent) or in anhydrous DCM containing pyridine (1.5 eq).
-
Acylation: Cool the solution to 0 °C. Add benzoyl chloride (1.1 eq) dropwise.
-
Reaction: Stir the reaction at room temperature or warm gently to 40 °C for 4-12 hours, monitoring by TLC.
-
Workup: Dilute the reaction mixture with DCM. Wash with water (2x), 1M HCl (3x, to remove pyridine), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation & Purification: Follow steps 6 and 7 from Protocol A.
Reaction Workflow Visualization
Caption: General experimental workflow for synthesis.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Aniline Purity | >98% | Impurities can lead to side reactions and purification difficulties. |
| Benzoyl Chloride | Freshly distilled or from a new bottle | Highly reactive and susceptible to hydrolysis. |
| Solvent | Anhydrous Grade (DCM, THF) | Prevents hydrolysis of benzoyl chloride. |
| Base | Pyridine, TEA, or aq. NaOH | Must be strong enough to neutralize HCl byproduct.[5] |
| Stoichiometry | Aniline (1.0 eq), Benzoyl Chloride (1.05-1.2 eq), Base (>1.0 eq) | Slight excess of acylating agent ensures full conversion of the valuable aniline. Excess base prevents protonation. |
| Temperature | 0 °C to 40 °C | Initial cooling controls exothermic reaction; gentle heating helps overcome steric hindrance. |
References
-
Bose, A. N., & Hinshelwood, C. (1958). The benzoylation of substituted anilines in different solvents. Journal of the Chemical Society (Resumed).
-
Grokipedia. Schotten–Baumann reaction. Grokipedia.
-
SATHEE. Chemistry Schotten Baumann Reaction. SATHEE.
-
NVPUbhouse Library. Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. American Journal of Applied Science and Technology.
-
Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides.
-
Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. Organic Chemistry Tutor.
-
Fisher Scientific. Amide Synthesis. Fisher Scientific.
-
Quora. (2020). What is the Schottan-Baumann reaction? Quora.
-
Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Save My Exams.
-
Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Chemistry Steps.
-
DergiPark. (Date not available). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark.
-
Reddit. (2021). Purification of N-benzylbenzamides. Reddit.
Sources
Technical Support Center: Dimethylphenyl Benzamide Synthesis & Purification
Current Status: Online 🟢 Ticket ID: REGIO-ISO-001 Assigned Specialist: Senior Application Scientist Subject: Separation of Regioisomers in Dimethylphenyl Benzamide Derivatives[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of a dimethylphenyl benzamide derivative (e.g., N-(2,4-dimethylphenyl)benzamide) has yielded a mixture of positional isomers. These isomers (ortho, meta, para variations) often possess identical molecular weights (isobaric) and similar polarities, making them indistinguishable by standard LC-MS and difficult to separate via conventional C18 flash chromatography.[1]
This guide prioritizes mechanism-based troubleshooting . We do not just provide a "recipe"; we explain why a separation fails and how to exploit molecular geometry and
Module 1: Diagnostics & Analysis (Tier 1 Support)
Q: My LC-MS shows a single clean peak, but the H NMR spectrum shows extra peaks. Is my column broken?
A: Your column is likely functional, but your method is blind. Standard C18 columns rely on hydrophobic subtraction.[1] Regioisomers of dimethylphenyl benzamide (e.g., 2,4-dimethyl vs. 2,5-dimethyl) have nearly identical hydrophobicity (logP).[1] Therefore, they co-elute on C18, appearing as a single peak in LC-MS.[1]
The Diagnostic Protocol:
-
Check the Methyl Region (2.1 – 2.4 ppm): This is your "fingerprint" region. Due to different shielding environments, the methyl singlets of impurities will appear slightly shifted (often by 0.02 – 0.05 ppm) from your target.[1]
-
Check the Amide Proton (7.5 – 10.0 ppm): If you have an ortho isomer (e.g., 2,6-dimethyl) mixed with a para isomer, the intramolecular hydrogen bonding or steric twist will significantly shift the N-H peak.[1]
-
Run a 2D HSQC: If the proton region is crowded, HSQC will correlate the rogue protons to their specific carbons, confirming they belong to a distinct molecular entity and not just rotamers.[1]
Visual Workflow: Isomer Identification
Figure 1: Decision tree for distinguishing between rotamers (dynamic conformational changes) and true regioisomers using NMR.
Module 2: Chromatographic Separation (Tier 2 Support)
Q: I cannot separate the isomers on my standard C18 Flash/Prep column. What stationary phase should I use?
A: You must switch from "Hydrophobic Selectivity" to "Shape/Pi-Selectivity."
The dimethylphenyl ring is electron-rich.[1] To separate isomers where the only difference is the position of a methyl group, you need a stationary phase that interacts with the
Recommended Stationary Phases:
| Stationary Phase | Selectivity Mechanism | Best For...[1][2][3][4] |
| Phenyl-Hexyl | First Choice. Excellent for separating aromatics where methyl placement alters ring planarity. | |
| PFP (Pentafluorophenyl) | Dipole-Dipole + Charge Transfer | Difficult Separations. The electron-deficient F-ring strongly attracts the electron-rich dimethylphenyl ring.[1] |
| C18 (Standard) | Hydrophobicity (Dispersive) | Poor. Generally fails for positional isomers of benzamides.[1] |
Troubleshooting Protocol: The "Methanol Switch"
If you are using Acetonitrile (MeCN) with a Phenyl-Hexyl column and still see poor resolution, switch to Methanol (MeOH) .[1]
-
Why? MeCN has its own
-electrons (triple bond) which can compete with the stationary phase for interaction with your analyte. MeOH is " -transparent," allowing the Phenyl-Hexyl column to interact maximally with your benzamide isomers [1, 5].[1]
Visual Workflow: Separation Strategy
Figure 2: Strategic selection of stationary and mobile phases to maximize
Module 3: Crystallization & Scale-Up (Tier 3 Support)
Q: I have 50g of material. Prep HPLC is too expensive.[1] Can I recrystallize?
A: Yes, but you must exploit Symmetry and Solubility Differential .[1] Para-substituted benzamides (e.g., N-(2,4-dimethylphenyl)-4-methylbenzamide) usually pack more efficiently into crystal lattices than ortho or meta isomers due to higher symmetry.[1] This results in a higher melting point and lower solubility for the para isomer.
Recommended Solvent Systems:
-
High-Solubility Solvent (Dissolver): Ethyl Acetate or Ethanol.[1]
The "Oiling Out" Troubleshooting Guide: If your product forms an oil instead of crystals, it is likely due to the melting point depression caused by the isomer impurity.[1]
-
Fix 1 (Seeding): Obtain a tiny amount of pure material (via Prep HPLC from Module 2) to use as seed crystals.
-
Fix 2 (Temperature Oscillation): Heat the oil to dissolve it, cool slowly until oil appears, then re-heat slightly to re-dissolve the oil but leave any invisible micro-nuclei, then cool very slowly [3, 4].
Module 4: Root Cause Mitigation (Tier 4 Support)
Q: Why are these isomers forming in the first place?
A: The source is usually the Starting Material Quality or Reaction Conditions .
-
Impure Aniline: If you use "2,4-Dimethylaniline" (2,4-xylidine), check the COA.[1] It is often produced by nitration of xylene isomers.[1] Commercial technical grades can contain 5-10% of 2,5-dimethylaniline.[1]
-
Action: Buy "Analytical Standard" grade for small batches, or purify the aniline before the amide coupling (distillation is often easier for anilines than amides).[1]
-
-
Friedel-Crafts Rearrangement: If you are synthesizing the benzamide via Friedel-Crafts acylation (reacting dimethylbenzene with isocyanate or carbamoyl chloride), thermodynamic equilibration can scramble the methyl positions.[1]
-
Action: Switch to a kinetically controlled Amide Coupling (Acid Chloride + Aniline + Base at 0°C).
-
References
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Link
-
Sielc Technologies. Separation of Benzamide, N,N-dimethyl- on Newcrom R1 HPLC column. Link
-
University of Rochester. Tips and Tricks: Recrystallization Solvents. Link
-
ChemPros Community. (2023).[1] Go-to recrystallization solvent mixtures for amides. Link
-
Chromatography Online. (2016).[1] Getting the Most from Phenyl Stationary Phases for HPLC. Link
Sources
Validation & Comparative
Comparative Guide: Structural Elucidation of Brominated Benzanilides via Mass Spectrometry
Topic: Mass Spectrometry Fragmentation Pattern of Brominated Benzanilides Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary: The Isomer Challenge
In drug discovery, brominated benzanilides are critical scaffolds for antibacterial and antifungal agents. However, a persistent analytical challenge is the rapid and unambiguous differentiation of regioisomers (ortho-, meta-, and para-substituted). While NMR is definitive, it requires significant sample mass and purity.
This guide objectively compares Electron Ionization (EI-MS) against Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) .
The Verdict: While ESI-MS/MS is the standard for sensitivity and high-throughput screening, EI-MS is the superior technique for structural elucidation of brominated benzanilides. This is due to a unique, radical-driven "ortho-effect" cyclization pathway that provides a definitive spectral fingerprint for 2-substituted isomers, a feature largely absent in the even-electron fragmentation of ESI.
Technical Comparison: EI-MS vs. ESI-MS/MS
The choice of ionization method dictates the fragmentation physics.[1] For brominated benzanilides, the difference lies in the formation of radical cations (
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ion Type | Radical Cation ( | Even-electron Cation ( |
| Energy Regime | Hard (~70 eV) | Soft (Thermal/Collision Induced) |
| Isomer Specificity | High (Distinct Ortho-Effect) | Low (Similar amide bond cleavages) |
| Fragmentation | Extensive, spontaneous | Requires CID (Collision Induced Dissociation) |
| Library Match | Excellent (NIST/Wiley compatible) | Poor (Instrument dependent) |
| Primary Utility | De novo structural identification | Quantification & trace detection |
Why EI Wins for Structure:
In EI, the high-energy radical cation facilitates a proximity effect (ortho-effect) where the amide oxygen attacks the ortho-position of the aniline ring. This cyclization eliminates the ortho-substituent (Br), creating a diagnostic
Mechanistic Deep Dive: The Ortho-Effect
The definitive identification of 2-bromobenzanilides relies on a specific rearrangement mechanism.
The Mechanism[2][3][4][5][6]
-
Ionization: The molecular ion (
) is formed.[2] -
Cyclization: The carbonyl oxygen attacks the ortho-carbon on the N-phenyl ring.
-
Elimination: The tetrahedral intermediate expels the bromine radical (
). -
Product: A stable, protonated 2-phenylbenzoxazole ion is formed.
Note: This pathway is geometrically impossible for meta- and para- isomers, which instead undergo standard
Visualization of the Pathway
Figure 1: The ortho-effect mechanism.[3] The 2-bromo isomer cyclizes to expel Br, while meta/para isomers undergo simple cleavage.
Experimental Data & Validation
The following data summarizes the spectral differences observed when analyzing isomeric brominated benzanilides (
Isotopic Signatures
Before analyzing fragmentation, verify the bromine count using the molecular ion cluster.
-
1 Br atom: 1:1 intensity ratio for
: ( ).[4] -
2 Br atoms: 1:2:1 intensity ratio for
: : .
Diagnostic Ion Abundance (Relative Intensity %)
The table below compares the relative intensity of the
| Isomer | Interpretation | ||
| 2-Bromo (Ortho) | High (80-100%) | Low (<20%) | Dominant Ortho-Effect. Cyclization is faster than bond cleavage. |
| 3-Bromo (Meta) | Negligible (<5%) | High (100%) | No cyclization. Standard amide cleavage dominates. |
| 4-Bromo (Para) | Negligible (<5%) | High (100%) | No cyclization. Standard amide cleavage dominates. |
Data Interpretation: If your spectrum shows a dominant peak at
Standardized Experimental Protocols
To replicate these results, use the following self-validating protocols.
Protocol A: EI-MS for Isomer Differentiation (Recommended)
Objective: Confirm regioisomer identity via ortho-effect.
-
Sample Prep: Dissolve 1 mg of benzanilide in 1 mL Ethyl Acetate (HPLC grade).
-
Inlet: GC Injection (Split 1:50) at 250°C.
-
Column: DB-5ms or equivalent (30m x 0.25mm).
-
Ramp: 100°C (1 min)
20°C/min 300°C.
-
-
MS Source: Electron Ionization (EI) at 70 eV .
-
Source Temp: 230°C.
-
Scan Range:
50–500.
-
-
Validation Step:
-
Check Molecular Ion (
) for 1:1 doublet (confirms Br presence).[4] -
Extract Ion Chromatogram (EIC) for
. -
Decision: Peak present?
Ortho. Peak absent? Meta/Para.
-
Protocol B: ESI-MS/MS for Trace Quantification (Alternative)
Objective: High-sensitivity detection (not differentiation).
-
Sample Prep: Dilute to 100 ng/mL in 50:50 Methanol:Water + 0.1% Formic Acid.
-
Inlet: Direct Infusion or UHPLC.
-
Source: ESI Positive Mode (
). -
Fragmentation: CID (Collision Induced Dissociation).
-
Collision Energy: Ramp 10–40 eV.
-
-
Observation: Expect dominant
and cleavage to . The rearrangement is typically absent or very weak ( ) due to the even-electron nature of the precursor.
Decision Workflow
Use this logic flow to guide your analytical strategy.
Figure 2: Analytical decision tree. EI-MS is the required path for distinguishing ortho-isomers without NMR.
References
-
Proximity Effects in Mass Spectra of Benzanilides. National Institutes of Health (PMC). [Link]
-
Mass Spectrometry of Analytical Derivatives: Ortho Effects. NIST / PubMed. [Link][5]
-
Hammett Correlation in Competing Fragmentations of Ionized 2‐Substituted Benzanilides. European Journal of Mass Spectrometry. [Link]
-
Fragmentation Reactions Using Electrospray Ionization Mass Spectrometry. Royal Society of Chemistry. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation of C15H14BrNO: Elemental Analysis (CHN) vs. Orthogonal Purity Methods
Executive Summary
For researchers in drug development, C15H14BrNO represents a typical halogenated small molecule intermediate. While modern spectroscopic techniques (HRMS, NMR) confirm molecular identity, they often fail to detect bulk impurities such as inorganic salts, trapped solvents, or moisture.
This guide provides the definitive theoretical calculation for C15H14BrNO and objectively compares Automated Combustion Analysis (CHN) against High-Resolution Mass Spectrometry (HRMS) and Quantitative NMR (qNMR) . It establishes why CHN remains the "Gold Standard" for bulk purity validation in medicinal chemistry, specifically addressing the technical challenges posed by bromine interference.
Part 1: Theoretical Framework & Calculation
To validate a synthesized sample of C15H14BrNO, the experimental elemental composition must match the theoretical calculation within
Atomic Weight Standards (IUPAC)
Calculations are based on standard atomic weights.[1][2]
-
Carbon (C): 12.011
-
Hydrogen (H): 1.008[3]
-
Bromine (Br): 79.904
-
Nitrogen (N): 14.007
-
Oxygen (O): 15.999
Molecular Weight Calculation
Theoretical Composition Table
| Element | Formula Count | Total Mass ( g/mol ) | Theoretical % | Acceptance Range ( |
| Carbon | 15 | 180.165 | 59.23% | 58.83% – 59.63% |
| Hydrogen | 14 | 14.112 | 4.64% | 4.24% – 5.04% |
| Nitrogen | 1 | 14.007 | 4.60% | 4.20% – 5.00% |
| Bromine | 1 | 79.904 | 26.27% * | N/A (usually not tested in std CHN) |
| Oxygen | 1 | 15.999 | 5.26% | N/A (calculated by difference) |
*Note: While standard CHN analysis does not detect Bromine directly, its mass contributes to the total percentage. Br presence requires specific scrubbing reagents to prevent interference with N detection.
Part 2: Comparative Analysis of Validation Methods
Why perform destructive CHN analysis when non-destructive HRMS is available? This section compares the utility of three primary validation methods for C15H14BrNO.
| Feature | Method A: Automated CHN (Combustion) | Method B: HRMS (Orbitrap/Q-TOF) | Method C: Quantitative NMR (qNMR) |
| Primary Output | % Composition by Weight | Exact Mass ( | Molar Ratio of Protons |
| Scope | Bulk Purity (Includes salts, water, solvents) | Molecular Identity (Does the molecule exist?) | Specific Purity (Organic impurities only) |
| Bromine Handling | Requires Ag-based scrubbers to prevent interference. | Isotopic pattern ( | No direct detection; inferred by structure. |
| Blind Spots | Cannot distinguish isomers. | "Fly-over" effect: Does not detect inorganic salts or moisture. | Requires internal standard; hygroscopic solvents shift signals. |
| Sample Req. | ~2–5 mg (Destructive) | <0.1 mg (Non-destructive) | ~5–10 mg (Non-destructive) |
| Verdict | Mandatory for Publication. Proves the sample is "clean" in bulk. | Mandatory for Identity. Proves the structure is correct. | Alternative. Used if sample is precious or CHN fails due to solvates. |
Technical Insight: The "Fly-Over" Risk
A sample of C15H14BrNO might show a perfect HRMS signal (
Part 3: Experimental Protocol (Combustion Analysis)
The Challenge: Halogen Interference
For C15H14BrNO, the bromine atom poses a specific challenge. Upon combustion, Br forms
-
Solution: The combustion tube must contain a "halogen scrubber," typically Silver Tungstate on Magnesium Oxide or Silver Vanadate .
Workflow Diagram
The following diagram illustrates the self-validating workflow for analyzing halogenated organic compounds.
Figure 1: Analytical workflow for halogenated compounds. Note the specific scrubbing step required for Bromine removal.
Step-by-Step Methodology
-
Calibration: Calibrate the analyzer using a certified standard (e.g., Acetanilide or Sulfanilamide). K-factor stability must be verified.
-
Weighing: Using a certified microbalance (readability 0.001 mg), weigh 1.5–2.5 mg of C15H14BrNO into a tin capsule.
-
Critical: Ensure the sample is dry. Hygroscopic samples will drift on the balance.
-
-
Combustion:
-
Oxidation: Sample is dropped into the combustion tube (950–1050°C) with a pulse of Oxygen.
-
Scrubbing: The gas passes through Silver Tungstate (
) to trap Bromine as Silver Bromide ( ). -
Reduction: Gases pass over reduced Copper to convert nitrogen oxides (
) into gas.
-
-
Analysis:
, , and are separated (GC column) and detected via TCD.
Part 4: Troubleshooting & Interpretation
Decision Logic for Results
If your result falls outside the
Figure 2: Diagnostic logic for interpreting failed CHN data.
Common Solvate Corrections
If C15H14BrNO was crystallized from Dichloromethane (DCM) or Water, trapped solvent is the most common cause of failure.
-
Scenario: 0.5 molar equivalents of Water trapped.
-
New Formula: C15H14BrNO · 0.5 H2O
-
New MW:
-
New %C:
(vs 59.23%) -
Action: If experimental C is ~57.5%, report as hemi-hydrate.
-
References
-
IUPAC Commission on Isotopic Abundances and Atomic Weights. (2022).[1][4] Standard Atomic Weights of the Elements. International Union of Pure and Applied Chemistry.[1][2][4][5] [Link]
-
American Chemical Society. (2023). Journal of Medicinal Chemistry Author Guidelines: Purity and Characterization. ACS Publications.[6][7] [Link]
-
Thompson, M. (2008). CHNS Elemental Analysers: Analytical Methods Committee Technical Brief. Royal Society of Chemistry. [Link]
Sources
- 1. iupac.org [iupac.org]
- 2. Gadolinium, lutetium and zirconium all have new atomic weights | News | Chemistry World [chemistryworld.com]
- 3. Standard Atomic Weights | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 4. assets-global.website-files.com [assets-global.website-files.com]
- 5. atomic weights of most chemical elements aren’t constant Iupac | Chemistry World [chemistryworld.com]
- 6. Author Guidelines [researcher-resources.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for N-(4-bromo-2,3-dimethylphenyl)benzamide
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-(4-bromo-2,3-dimethylphenyl)benzamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are grounded in the hazard profiles of structurally analogous chemicals, including benzamide, and various brominated aromatic amides. It is imperative that users conduct a thorough, application-specific risk assessment before commencing any work.
Anticipated Hazard Profile and Core Safety Principles
This compound is a halogenated aromatic amide. Based on data from similar compounds, it should be handled as a hazardous substance with the following potential risks:
-
Irritation: Likely to cause skin, eye, and respiratory tract irritation upon contact or inhalation of dust.[1][2]
-
Harmful if Swallowed: Oral ingestion may be harmful.
-
Chronic Effects: One of its structural precursors, benzamide, is suspected of causing genetic defects.[3] Therefore, minimizing exposure is critical. The substance may also be toxic to specific organs with prolonged or repeated exposure.[4]
The foundational principle for handling this compound is the As Low As Reasonably Practicable (ALARP) principle. All engineering controls, administrative procedures, and personal protective equipment (PPE) should be geared towards minimizing exposure.
Engineering Controls: The First Line of Defense
Primary engineering controls are designed to contain the chemical at its source, providing a physical barrier between the researcher and the hazard.
-
Ventilation: All handling of this compound, especially the manipulation of its solid form, must be conducted within a certified chemical fume hood. This not only prevents the inhalation of airborne particles but also provides a barrier against splashes.
-
Weighing Enclosures: For precise weighing, a ventilated balance enclosure or a powder containment hood should be used to prevent the dispersion of fine dust into the laboratory environment.
Personal Protective Equipment (PPE): A Mandate for Safe Handling
The selection of appropriate PPE is critical to prevent direct contact with the chemical. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical splash goggles and a face shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers a secondary layer of protection for the entire face.[5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | Nitrile gloves offer good protection against a range of chemicals. For prolonged or immersive contact, consider thicker gloves or double-gloving. Always inspect gloves for tears or punctures before use.[6][7] |
| Body | Laboratory coat, long pants, and closed-toe shoes | A fully buttoned lab coat provides a removable barrier. Long pants and closed-toe shoes protect the lower body from potential spills. |
| Respiratory | NIOSH-approved respirator (if applicable) | If there is a risk of inhaling dust, such as during large-scale transfers or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[5][8] |
Standard Operating Procedure: A Step-by-Step Workflow
The following workflow is designed to guide the user through the safe handling of this compound from receipt to disposal.
Caption: Disposal pathway for this compound.
By adhering to these rigorous safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
-
Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (1986). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
-
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of North Carolina at Chapel Hill. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]
-
Finar Limited. (2010). Benzamide MSDS. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). 4-bromo-N,N-diethylbenzamide - GHS Data. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015). Safety Data Sheet - N-Bromosuccinimide. Retrieved from [Link]
-
Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]
-
Creative Safety Supply. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Retrieved from [Link]
-
PubMed. (2000). A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. Retrieved from [Link]
-
Creative Safety Supply. (n.d.). What PPE is recommended for chemical hazards?. Retrieved from [Link]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. actylislab.com [actylislab.com]
- 5. creativesafetysupply.com [creativesafetysupply.com]
- 6. velsafe.com [velsafe.com]
- 7. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
